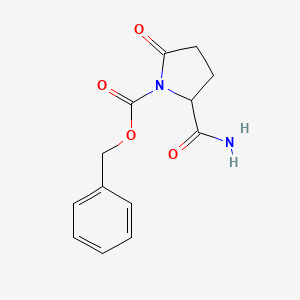(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC16488776
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14N2O4 |
|---|---|
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O4/c14-12(17)10-6-7-11(16)15(10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17) |
| Standard InChI Key | LGUWGZWVSGLKLN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1C(=O)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Attributes
The compound’s backbone consists of a five-membered pyrrolidine ring with two key functional groups: a carbonyl group at the fifth position and a carboxamide group at the second position . The benzyloxycarbonyl (Cbz) group is attached to the nitrogen atom of the pyrrolidine ring, conferring stability and influencing reactivity during synthetic modifications . The IUPAC name, benzyl (2S)-2-carbamoyl-5-oxopyrrolidine-1-carboxylate, explicitly denotes the (S)-configuration at the second carbon, a critical determinant of its interactions in chiral environments .
The SMILES notation \text{C1CC(=O)N([C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 encapsulates the stereochemistry, highlighting the lactam ring (5-oxopyrrolidine) and the Cbz-protected amine . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the pyrrolidine ring and the spatial orientation of substituents, which are pivotal for its role in molecular recognition .
Comparative Analysis with Related Pyrrolidine Derivatives
Pyrrolidine derivatives vary significantly based on the position and nature of functional groups. For instance:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| (S)-1-Cbz-5-oxopyrrolidine-2-carboxamide | 262.26 | Cbz, 5-oxo, carboxamide | |
| (S)-1-Cbz-4-oxopyrrolidine-2-carboxylic acid | 263.25 | Cbz, 4-oxo, carboxylic acid | |
| 5-Oxopyrrolidine-2-carboxamide | 128.13 | 5-oxo, carboxamide |
The 4-oxo analog (CAS 64187-47-9) lacks the carboxamide group but includes a carboxylic acid, altering its solubility and reactivity . Conversely, the simpler 5-oxopyrrolidine-2-carboxamide (CAS 5626-52-8) serves as a scaffold for synthesizing more complex derivatives .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide typically begins with L-proline or its derivatives. A common route involves:
-
Cbz Protection: Reaction of L-proline with benzyl chloroformate under basic conditions to introduce the Cbz group at the nitrogen .
-
Oxidation: Selective oxidation of the pyrrolidine ring to introduce the 5-oxo moiety using reagents like Jones reagent or potassium permanganate .
-
Carboxamide Formation: Conversion of the carboxylic acid to a carboxamide via coupling with ammonium chloride or through amidation reactions .
Yield optimization requires precise control of reaction conditions, such as temperature (-20°C to 25°C) and solvent selection (e.g., tetrahydrofuran or dichloromethane) . Chromatographic purification ensures high enantiomeric excess (>99%), critical for pharmaceutical applications .
Applications in Medicinal Chemistry
Building Block for Peptidomimetics
The compound’s rigid pyrrolidine scaffold mimics proline’s conformation in peptides, making it valuable for designing peptidomimetics . For example, incorporation into protease inhibitors enhances binding affinity by exploiting the lactam ring’s hydrogen-bonding capacity .
Intermediate in Drug Discovery
Researchers utilize this compound to synthesize libraries of small molecules targeting kinases and G protein-coupled receptors (GPCRs) . Its Cbz group facilitates selective deprotection under hydrogenolysis, enabling sequential functionalization .
Comparative Reactivity and Functionalization
Stability Under Acidic and Basic Conditions
The Cbz group is stable under acidic conditions (pH 2–6) but cleavable via hydrogenolysis using palladium on carbon . In contrast, the 5-oxo group participates in nucleophilic additions, enabling diversification at the carbonyl position .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume